Sutherlandioside D, HPLC Grade

Description

Contextualization of Sutherlandia frutescens (L.) R. Br. as a Source of Bioactive Natural Products

Sutherlandia frutescens (L.) R. Br., a medicinal plant native to Southern Africa and commonly known as the Cancer Bush, has a long history of use in traditional medicine. nih.govacs.orgumsystem.edu Infusions and decoctions of the plant have been traditionally utilized for a wide array of ailments, including gastrointestinal issues, internal cancers, and as a general tonic. nih.govacs.orgumsystem.edu In recent times, it has garnered significant scientific interest due to its potential therapeutic properties, which has led to its use in managing symptoms associated with HIV/AIDS. nih.govumsystem.edu The plant is a rich source of various bioactive compounds, including amino acids like L-canavanine and gamma-aminobutyric acid (GABA), as well as pinitol. umsystem.edumdpi.com However, a significant portion of the research has focused on its unique cycloartane (B1207475) glycosides. nih.govacs.org

Overview of Cycloartane Glycosides: The Sutherlandiosides Family

A key class of chemical constituents isolated from Sutherlandia frutescens is the sutherlandiosides, which are a family of cycloartane glycosides. nih.gov These triterpenoid (B12794562) saponins (B1172615) are considered chemophenetic markers for the Sutherlandia genus. uwc.ac.za The initial phytochemical investigations of the plant led to the isolation and characterization of four novel cycloartane glycosides named sutherlandioside A, B, C, and D. nih.govacs.orgnih.gov Their structures were elucidated using extensive spectroscopic methods and X-ray crystallography. nih.govacs.orgnih.gov Further research has led to the discovery of additional members of this family, including sutherlandiosides E through K. uwc.ac.za

Significance of Sutherlandioside D in Phytochemical Investigations

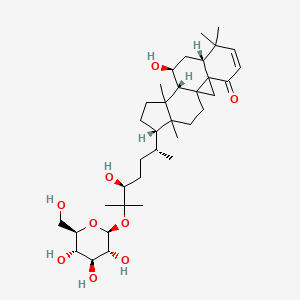

Sutherlandioside D is one of the four originally identified cycloartane glycosides from Sutherlandia frutescens. nih.govacs.orgnih.gov Its chemical structure has been established as 7S,24S,25-trihydroxycycloart-2-en-1-one 25-O-β-D-glucopyranoside. nih.govacs.orgnih.gov The isolation and purification of sutherlandioside D, often alongside sutherlandiosides A, B, and C, are typically achieved from the n-butanol soluble fraction of a methanol (B129727) extract of the plant's leaves through various chromatographic techniques, including column chromatography on silica (B1680970) gel and reversed-phase silica gel. nih.govuwc.ac.za The development of High-Performance Liquid Chromatography (HPLC) methods, utilizing detectors like Evaporative Light Scattering (ELSD) due to the low UV absorption of these glycosides, has been crucial for the quantification of sutherlandioside D in plant material and commercial products. nih.gov

The chemical properties of Sutherlandioside D are summarized in the table below:

| Property | Value |

| Molecular Formula | C₃₆H₅₈O₉ sigmaaldrich.com |

| Molecular Weight | 634.84 g/mol sigmaaldrich.com |

| CAS Number | 1055329-49-1 sigmaaldrich.com |

| Appearance | Neat sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Current State of Research on Sutherlandioside D: A Comprehensive Perspective

Current research on sutherlandioside D is multifaceted, encompassing its isolation, chemical characterization, and preliminary biological evaluation. While sutherlandioside B is often the most abundant of the four initial sutherlandiosides, sutherlandioside D is a consistently identified constituent. nih.govencyclopedia.pubuwc.ac.za Studies have investigated the variation in the concentration of sutherlandiosides, including sutherlandioside D, based on environmental growth conditions. uwc.ac.za For instance, one study noted that subspecies L. microphylla is characterized by the presence of sutherlandiosides B and D. encyclopedia.pub

| Research Focus | Key Findings |

| Isolation and Characterization | Isolated from the leaves of Sutherlandia frutescens and structurally elucidated as 7S,24S,25-trihydroxycycloart-2-en-1-one 25-O-β-D-glucopyranoside. nih.govacs.orgnih.gov |

| Analytical Method Development | HPLC-ELSD methods have been developed for the quantification of sutherlandioside D in plant materials and dietary supplements. nih.gov |

| Phytochemical Profiling | The presence and concentration of sutherlandioside D can vary depending on the plant's subspecies and environmental growth conditions. encyclopedia.pubuwc.ac.za |

| Preliminary Biological Investigations | An acylated form of sutherlandioside D was observed to increase IL-6 expression in an in-vitro study. up.ac.zanih.gov A fraction containing sutherlandiosides A, C, and D showed modest to no activity in certain anti-inflammatory and antioxidant assays. nih.gov |

Structure

3D Structure

Properties

CAS No. |

1055329-49-1 |

|---|---|

Molecular Formula |

C36H58O9 |

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(1S,3S,8S,10S,11S,12S,15R,16R)-10-hydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-5-en-4-one |

InChI |

InChI=1S/C36H58O9/c1-19(8-9-24(39)32(4,5)45-30-28(43)27(42)26(41)22(17-37)44-30)20-10-13-34(7)29-21(38)16-23-31(2,3)12-11-25(40)36(23)18-35(29,36)15-14-33(20,34)6/h11-12,19-24,26-30,37-39,41-43H,8-10,13-18H2,1-7H3/t19-,20-,21+,22-,23+,24+,26-,27+,28-,29+,30+,33-,34+,35+,36-/m1/s1 |

InChI Key |

SWNUBPWWSLUXMU-MVNMJQGYSA-N |

SMILES |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)C=CC6(C)C)O)C)C |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3[C@H](C[C@@H]6[C@]4(C5)C(=O)C=CC6(C)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)C=CC6(C)C)O)C)C |

Origin of Product |

United States |

Isolation and Chromatographic Purification of Sutherlandioside D

Methodologies for Extraction from Sutherlandia frutescens Plant Material

The initial step in obtaining Sutherlandioside D is the extraction of crude saponins (B1172615) from the dried and powdered leaves of Sutherlandia frutescens. This process is designed to efficiently remove the target compounds from the plant material and concentrate them for subsequent purification stages.

Solvent-based extraction is the foundational method for isolating sutherlandiosides. The process typically begins with the maceration of the pulverized plant material in methanol (B129727) at room temperature. This is often repeated multiple times to ensure a thorough extraction of the desired metabolites. nih.govnih.gov Following extraction, the methanol solvent is removed under reduced pressure to yield a crude extract.

This crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. The extract is commonly suspended in water and partitioned successively with a series of organic solvents, such as n-hexane, chloroform (B151607) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). nih.gov The cycloartane (B1207475) glycosides, including Sutherlandioside D, are known to concentrate in the n-butanol fraction due to their polarity. nih.govnih.gov This n-BuOH fraction serves as the enriched starting material for chromatographic purification. nih.gov In some protocols, an acidification step is included in the aqueous layer before the final butanol extractions to improve the partitioning of certain compounds into the butanol phase. nih.gov

Table 1: Solvent Partitioning Scheme for S. frutescens Extract

| Step | Solvent Used | Purpose | Result |

|---|---|---|---|

| 1 | Methanol (MeOH) | Maceration of plant material | Crude extract containing a wide range of metabolites. |

| 2 | n-Hexane | Partitioning | Removal of non-polar compounds like fats and waxes. nih.gov |

| 3 | Chloroform (CH₂Cl₂) / Dichloromethane | Partitioning | Removal of compounds with intermediate polarity. nih.gov |

| 4 | Ethyl Acetate (EtOAc) | Partitioning | Removal of moderately polar compounds. |

For preparative scale isolation, large quantities of dried plant material are processed to yield a substantial amount of the n-butanol fraction. For instance, from 500g of pulverized S. frutescens leaves, approximately 4.2g of an n-butanol fraction can be obtained after maceration in methanol and subsequent solvent partitioning. This n-butanol fraction, which is rich in sutherlandiosides and other saponins, is the primary input for large-scale chromatographic separation. The goal of the preparative strategy is to efficiently handle gram-level quantities of this extract to isolate the target compounds in milligram amounts, suitable for further research and analysis. nih.gov The efficiency of this initial extraction and partitioning is critical as it directly impacts the yield and purity of the final isolated compound. nih.gov

Advanced Chromatographic Separation Techniques for Sutherlandioside D Isolation

Following initial extraction and partitioning, the n-butanol fraction remains a complex mixture. Achieving HPLC-grade purity for Sutherlandioside D requires the use of advanced, high-resolution chromatographic techniques.

Semi-preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a crucial final step for the purification of Sutherlandioside D. After preliminary fractionation of the n-butanol extract, specific sub-fractions are subjected to RP-18 HPLC. The separation is typically achieved using a gradient or isocratic elution with a mobile phase consisting of acetonitrile (B52724) (MeCN), water (H₂O), and often an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

In a documented isolation, a fraction weighing 217.3 mg was purified by semi-preparative RP-18 HPLC using a solvent mixture of MeCN/H₂O/TFA (2:3:0.1) at a flow rate of 3 mL/min. This process successfully yielded 24.1 mg of Sutherlandioside D. Analytical HPLC methods, often employing a C18 column with a gradient of acetonitrile and aqueous acetic acid, are used to monitor the purity of the isolated fractions. nih.govnih.gov

Table 2: Example of Semi-Preparative HPLC Parameters for Sutherlandioside D Isolation

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Reversed-Phase C18 (RP-18) | |

| Mobile Phase | Acetonitrile/Water/Trifluoroacetic Acid (2:3:0.1, v/v/v) | |

| Flow Rate | 3 mL/min | |

| Input Fraction Mass | 217.3 mg | |

| Yield of Sutherlandioside D | 24.1 mg |

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique well-suited for separating polar compounds like cycloartane glycosides from natural product extracts. nih.govnih.gov This method avoids the use of solid stationary phases, thereby preventing irreversible adsorption and degradation of the sample, which can lead to higher yields compared to traditional column chromatography. nih.gov

For the separation of sutherlandiosides, two-phase solvent systems containing ethyl acetate, n-butanol, methanol, and water have been successfully employed. nih.gov The selection of an optimal solvent system is key to achieving good separation. nih.gov While much of the published work focuses on the isolation of the major glycoside, Sutherlandioside B, the developed CCC methods are applicable to the separation of the entire suite of sutherlandiosides, including Sutherlandioside D. nih.govnih.gov The technique has a high loading capacity, with over one gram of extract being successfully fractionated on a 100-mL volume column, making it a viable strategy for preparative-scale work. nih.gov

Before the final, high-resolution purification by HPLC, the crude n-butanol extract is typically simplified by other chromatographic methods. These preliminary steps reduce the complexity of the mixture, making the subsequent HPLC separation more efficient.

One common technique is size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent. This separates the compounds based on their molecular size and helps to isolate fractions enriched in saponins from other components like flavonoids.

Another widely used method is open column chromatography on a reversed-phase silica (B1680970) gel (RP-18). The n-butanol extract is loaded onto the column and eluted with a stepwise gradient of methanol in water. This separates the extract into several main sub-fractions based on polarity, one of which will be enriched with Sutherlandioside D and then carried forward for final purification by semi-preparative HPLC.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Chloroform |

| Cycloartane Glycoside |

| Ethyl Acetate |

| Flavonoid |

| n-Butanol |

| n-Hexane |

| Methanol |

| Saponin |

| Sutherlandioside B |

| Sutherlandioside D |

| Trifluoroacetic Acid |

Advanced Analytical Methodologies for Sutherlandioside D Hplc Grade Research Focus

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Sutherlandioside D Quantification

The development of a robust HPLC method is a cornerstone for the reliable quantification of Sutherlandioside D. This process involves the systematic optimization of chromatographic conditions and rigorous validation to ensure the method is fit for its intended purpose.

Reversed-phase HPLC is the most common and effective technique for the separation of Sutherlandioside D from related compounds in complex mixtures. Optimization of this method focuses on achieving adequate resolution, good peak shape, and reasonable analysis times.

Stationary Phase: A reversed-phase C18 (RP-18) column is typically employed for the separation of cycloartanol (B210237) glycosides like Sutherlandioside D. nih.govresearchgate.net These columns provide the necessary hydrophobicity to retain and separate these moderately polar compounds.

Mobile Phase: The mobile phase commonly consists of a gradient mixture of water and acetonitrile (B52724), often with the addition of a small percentage of acid, such as 0.1% acetic acid. nih.gov The inclusion of an acid improves the peak symmetry of the analytes. researchgate.net

Gradient Elution: A gradient elution program is essential for resolving Sutherlandioside D from other constituents in plant extracts or reaction mixtures. A typical gradient involves starting with a higher concentration of the aqueous phase (e.g., 85% water) and gradually increasing the organic phase (e.g., to 65% acetonitrile) over a period of about 35 minutes. nih.gov This ensures that compounds with a wide range of polarities can be eluted and separated effectively.

Flow Rate and Temperature: A constant flow rate, typically around 1.0 mL/min, is maintained. researchgate.net The column temperature is often controlled at approximately 40°C to ensure reproducible retention times and improve separation efficiency. researchgate.net

The choice of detector is critical for the analysis of Sutherlandioside D. Due to its chemical structure, a single detection method is often insufficient, necessitating a combination of detectors.

Photodiode Array (PDA) Detection: PDA detectors measure the absorbance of UV-Vis light. While useful for many compounds, cycloartanol glycosides, including Sutherlandioside D, lack a strong chromophore and therefore exhibit very low UV absorption. nih.govresearchgate.net This makes PDA detection unsuitable for sensitive and accurate quantification of this specific compound, although it is effective for simultaneously analyzing other UV-active compounds like flavonoids (e.g., sutherlandins) in the same sample, often monitored at 260 nm. nih.govnih.gov

Evaporative Light Scattering Detection (ELSD): ELSD is the preferred method for quantifying non-volatile compounds with poor or no UV absorbance, such as Sutherlandioside D. nih.govnih.gov This detector works by nebulizing the column effluent into a fine mist, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid analyte particles. This provides a more universal response that is less dependent on the optical properties of the compound. shimadzu.com Optimized ELSD settings for sutherlandioside analysis include a probe temperature of around 43°C and a nebulizer nitrogen gas pressure of 4.1 bar. researchgate.net ELSD also provides a more stable baseline during gradient elution compared to UV detection at low wavelengths. shimadzu.com

To ensure that an HPLC method provides reliable and accurate results, it must be validated according to established guidelines. Key validation parameters include:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. For Sutherlandioside D and related glycosides, linearity is typically established over a concentration range of 25–250 µg/mL. nih.govresearchgate.net The method demonstrates good linearity with a correlation coefficient (R²) value greater than 0.99. researchgate.net

Repeatability: This measures the precision of the method under the same operating conditions over a short interval. The method is validated for repeatability to ensure consistent results. nih.govnih.gov

Limits of Detection (LOD) and Limits of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a group of eight compounds from Sutherlandia frutescens, including sutherlandiosides, the LOD and LOQ were found to be in the range of 0.1 to 7.5 µg/mL and 0.5 to 25 µg/mL, respectively. nih.govresearchgate.netnih.gov

| Validation Parameter | Typical Value/Range for Sutherlandiosides | Description |

|---|---|---|

| Linearity (Concentration Range) | 25–250 µg/mL | The range over which the detector response is directly proportional to the analyte concentration. researchgate.net |

| Correlation Coefficient (R²) | > 0.99 | A measure of how well the calibration curve fits the experimental data points. researchgate.net |

| Limit of Detection (LOD) | 0.1–7.5 µg/mL | The lowest analyte concentration that the analytical process can reliably differentiate from the background noise. nih.gov |

| Limit of Quantification (LOQ) | 0.5–25 µg/mL | The lowest analyte concentration that can be quantitatively determined with a stated accuracy and precision. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis of Sutherlandioside D in Complex Matrices

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for the unambiguous identification and confirmation of Sutherlandioside D, especially in complex matrices such as raw plant extracts and finished herbal products. nih.gov

The technique provides molecular weight information and structural details through fragmentation patterns. researchgate.net For the analysis of sutherlandiosides, Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) mass spectrometry is often used. researchgate.netnih.gov Analysis is typically performed in the positive ion mode, where the identity of Sutherlandioside D is confirmed by detecting its protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺. nih.govresearchgate.net The high sensitivity and selectivity of LC-MS allow for the detection and quantification of the compound even at very low levels, making it an essential tool for phytochemical analysis and quality control.

Standardization Protocols for Sutherlandioside D Reference Standards in Research

The availability of a well-characterized, high-purity chemical reference standard is a prerequisite for accurate quantitative analysis. The establishment and maintenance of a Sutherlandioside D reference standard must follow strict protocols.

A primary guiding principle is that reference substances intended for assays should possess a high degree of purity, with a target of 99.5% or higher being desirable. who.int The process involves:

Isolation and Purification: Sutherlandioside D is isolated from its source material, typically the aerial parts of Sutherlandia frutescens, and purified using various chromatographic techniques.

Structural Elucidation: The identity of the purified compound is unequivocally confirmed using a combination of spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRMS). nih.gov

Purity Assessment: The purity of the reference standard is determined using the developed HPLC-ELSD/PDA method. The purity should be as high as practically achievable (e.g., >95%). researchgate.net

Content Assignment: A precise content value is assigned to the reference standard, accounting for potential impurities and residual solvents.

Storage and Stability: The reference standard must be stored under controlled conditions to prevent degradation. Storage at approximately 5°C, with protection from light and moisture, is generally recommended. who.int Vials should only be opened after they have reached room temperature to prevent moisture condensation. who.int

Re-test Program: A system must be in place to ensure the continued fitness-for-use of the reference standard. who.int This involves a regular re-testing program to monitor for any signs of decomposition and to re-confirm its purity and content over time.

The label for the reference substance should clearly state its name, the issuing body, the quantity of material, and a unique batch or control number. who.int

Preclinical Biological Activity Investigations of Sutherlandioside D

In Vitro Anti-proliferative and Cytotoxic Effects of Sutherlandioside D in Cellular Models

The potential of Sutherlandioside D as an anti-cancer agent has been evaluated in several cancer cell lines, with research also extending to its differential effects on cancerous versus non-cancerous cells.

Research has indicated that Sutherlandioside D may possess anti-proliferative effects in a cancer-specific manner. A notable study identified Sutherlandioside D as a potent compound within Sutherlandia frutescens extract that suppresses the Gli/hedgehog (Gli/Hh) signaling pathway in prostate cancer cells. nih.govnih.gov This pathway is crucial for the regeneration of prostate epithelium, and its enhanced activity can lead to tumorigenesis. nih.gov The study found that Sutherlandioside D was the most active compound in the extract for suppressing Gli-reporter activity in Shh Light II cells, with an IC50 of 1.8 μg/mL. nih.gov

In the context of breast cancer, a study that screened sutherlandiosides A, B, C, and D for cytotoxic activity against the MCF-7 human breast cancer cell line did not observe significant activity for any of these compounds. ku.ac.th

While direct studies on the cytotoxic effects of isolated Sutherlandioside D on colon and melanoma cancer cell lines are limited, research on Sutherlandia frutescens extracts, which contain Sutherlandioside D, has shown cytotoxic activity. For instance, extracts of the plant have demonstrated cytotoxicity against the DLD-1 colon cancer cell line. nih.govresearchtrends.netmdpi.com Similarly, extracts have been shown to reduce the viability of A375 and Colo-800 human melanoma cells in a dose- and time-dependent manner. nih.govnih.gov

Table 1: In Vitro Anti-proliferative and Cytotoxic Effects of Sutherlandioside D and Sutherlandia frutescens Extracts on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Compound/Extract | Observed Effects |

|---|---|---|---|

| Prostate | Shh Light II | Sutherlandioside D | Suppression of Gli-reporter activity (IC50 of 1.8 μg/mL) nih.gov |

| Breast | MCF-7 | Sutherlandiosides A-D | No significant cytotoxic activity observed ku.ac.th |

| Colon | DLD-1 | Sutherlandia frutescens extract | Cytotoxicity demonstrated nih.govresearchtrends.netmdpi.com |

Studies utilizing aqueous extracts of Sutherlandia frutescens have suggested a differential effect on tumorigenic and non-tumorigenic cell lines. Research comparing the effects of these extracts on the tumorigenic MCF-7 breast adenocarcinoma cell line and the non-tumorigenic MCF-12A breast epithelial cell line found that the MCF-7 cells were more susceptible to the cytotoxic effects. nih.govresearchgate.netresearchgate.net While this indicates a degree of selectivity in the plant's bioactivity, the specific contribution of Sutherlandioside D to this differential effect has not been definitively established.

Immunomodulatory Properties of Sutherlandioside D in Cellular Systems

The immunomodulatory potential of Sutherlandioside D has been explored through its influence on cytokine expression and macrophage function.

The regulation of cytokine expression by Sutherlandioside D appears to be complex and potentially context-dependent. A study investigating the immune-potentiating effects of compounds from Sutherlandia frutescens found that an acylated derivative of Sutherlandioside D prompted an increase in the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6). up.ac.zaresearchgate.net In the same study, it was noted that the plant compounds, as a whole, inhibited the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). up.ac.za

Another investigation using an ethanolic extract of S. frutescens, which contained sutherlandiosides A, B, and D, observed that the extract could amplify the release of TNF and Interleukin-8 (IL-8) in HL60 cells that were already stimulated. researchgate.net However, this study found no effect on the release of Interleukin-1 beta (IL-1β), IL-6, IL-10, and Interleukin-12p70 (IL-12p70). researchgate.net These findings suggest that the immunomodulatory effects of Sutherlandioside D may be influenced by its chemical form (e.g., acylation) and the presence of other compounds.

Table 2: Effects of Sutherlandioside D and Related Compounds on Cytokine Expression in Immune Cells

| Compound/Extract | Cell Line | Cytokine | Observed Effect |

|---|---|---|---|

| Acylated Sutherlandioside D | Not specified | IL-6 | Increased expression up.ac.zaresearchgate.net |

| S. frutescens compounds | Not specified | IL-10, TNF-α | Inhibited expression up.ac.za |

| Ethanolic extract (containing Sutherlandiosides A, B, D) | HL60 | TNF, IL-8 | Amplified release in stimulated cells researchgate.net |

Anti-diabetic and Insulin (B600854) Resistance Modulation in Cellular and Animal Models

Extracts of Sutherlandia frutescens, a plant rich in various bioactive compounds including Sutherlandioside D, have demonstrated notable anti-diabetic properties and the ability to modulate insulin resistance in both cellular and animal models. These studies, however, have primarily utilized whole plant extracts, making it difficult to attribute the observed effects to Sutherlandioside D alone.

In a fructose-induced insulin-resistant human liver cell model, treatment with an aqueous extract of Sutherlandia frutescens was shown to prevent the development of insulin resistance. researchgate.net This was evidenced by the restoration of normal glucose uptake, a reduction in gluconeogenesis, and decreased lipid accumulation in the cells. researchgate.net The study also identified 27 genes related to diabetes that were significantly regulated by the plant extract, suggesting multiple potential mechanisms of action. researchgate.net

Animal studies have further substantiated the anti-diabetic potential of Sutherlandia frutescens extracts. In a high-fat diet-induced rat model of insulin resistance, administration of a commercial S. frutescens extract led to a significant reduction in plasma free fatty acid levels. researchgate.net After twelve weeks of treatment, the levels of plasma free fatty acids were lower than those in the control group fed a normal diet. researchgate.net The QUICKI and HOMA-IR indices confirmed that the rats treated with the extract did not develop insulin resistance. researchgate.net Furthermore, chronic administration of the extract was associated with decreased total cholesterol levels and a reduced LDL/HDL ratio. researchgate.net

Another study utilizing pre-diabetic rats fed a high-fat diet found that the administration of crushed Sutherlandia frutescens leaves in their drinking water resulted in normalized insulin levels. nih.gov This was accompanied by a significant increase in glucose uptake in both muscle and adipose tissues and a notable decrease in intestinal glucose uptake. nih.gov

It is important to underscore that while Sutherlandioside D is a known component of Sutherlandia frutescens, the direct effects of the isolated compound on glucose metabolism and insulin signaling pathways have not been specifically detailed in the reviewed literature. The observed anti-diabetic activities are attributed to the synergistic effects of the various compounds present in the plant extract.

Table 1: Effects of Sutherlandia frutescens Extract on Markers of Diabetes and Insulin Resistance

| Model System | Key Findings | Reference |

| Fructose-induced insulin-resistant human liver cells | Prevented the development of insulin resistance by restoring normal glucose uptake, reducing gluconeogenesis, and decreasing lipid accumulation. Regulated the expression of 27 diabetes-related genes. | researchgate.net |

| High-fat diet-induced insulin-resistant rats | Significantly reduced plasma free fatty acid levels. Prevented the development of insulin resistance as confirmed by QUICKI and HOMA-IR indices. Decreased total cholesterol and the LDL/HDL ratio. | researchgate.net |

| Pre-diabetic rats on a high-fat diet | Normalized insulin levels. Significantly increased glucose uptake in muscle and adipose tissue. Decreased intestinal glucose uptake. | nih.gov |

Neuroprotective Potential of Sutherlandioside D in In Vitro Models

The neuroprotective effects of Sutherlandia frutescens have been explored in various in vitro models, although studies specifically isolating the effects of Sutherlandioside D are not prevalent. The existing research on the whole plant extract suggests a potential role in mitigating neuronal damage through various mechanisms.

An ethanolic extract of S. frutescens has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in both murine neurons and the BV-2 microglia cell line. nih.gov This indicates a capacity to protect neuronal cells from oxidative and inflammatory damage, which are key pathological features of many neurodegenerative diseases.

Further evidence for the neuroprotective potential of Sutherlandia frutescens comes from studies on animal models of neurodegeneration. For instance, dietary supplementation with S. frutescens was found to mitigate cerebral ischemia-induced neuronal damage, partly by reducing the expression of p47phox and phospho-ERK1/2 in microglial cells. In a rotenone-induced rat model of Parkinson's disease, treatment with a hydroponically grown S. frutescens extract resulted in significantly higher motor activity compared to the rotenone-treated group, suggesting a protective effect on motor function. nih.gov Electrophysiological recordings also indicated that the extract modulates hippocampal neuronal activity. nih.gov

While these findings are promising, it is crucial to reiterate that they are based on the effects of the whole plant extract. The specific contribution of Sutherlandioside D to these observed neuroprotective activities remains to be elucidated through further research on the isolated compound.

Table 2: Neuroprotective Effects of Sutherlandia frutescens Extract in In Vitro and In Vivo Models

| Model System | Key Findings | Reference |

| Murine neurons and BV-2 microglia cell line | Inhibited the production of reactive oxygen species (ROS) and nitric oxide (NO). | nih.gov |

| Cerebral ischemia mouse model | Mitigated neuronal damage by attenuating p47phox and phospho-ERK1/2 expression in microglia. | |

| Rotenone-induced rat model of Parkinson's disease | Increased motor activity and modulated hippocampal neuronal activity. | nih.gov |

Anti-inflammatory Effects of Sutherlandioside D

The anti-inflammatory properties of Sutherlandia frutescens have been investigated, but research directly implicating Sutherlandioside D in these effects is limited and, in some cases, contradictory.

Studies on murine macrophages, including the RAW 264.7 cell line and primary mouse macrophages, have demonstrated that an ethanolic extract of S. frutescens can modulate the production of inflammatory cytokines and chemokines. nih.gov Specifically, the extract was found to significantly reduce the production of G-CSF, IL-6, TNF-α, and IL-10, while increasing the production of MIP-2 and RANTES. nih.gov However, a key finding from this research was that the observed anti-inflammatory activities did not appear to be mediated by sutherlandiosides. nih.gov

Other research has pointed to the antioxidant properties of S. frutescens as a potential mechanism for its anti-inflammatory actions. researchgate.net A hot water extract of the plant was shown to possess superoxide (B77818) and hydrogen peroxide scavenging activities, which could contribute to its anti-inflammatory effects. nih.gov Additionally, a methanolic extract of S. frutescens was found to inhibit 12-O-tetradecanoylphorbol-13-acetate-induced cyclooxygenase-2 (COX-2) expression in mouse skin, a key enzyme in the inflammatory pathway.

Table 3: Anti-inflammatory Effects of Sutherlandia frutescens Extract

| Model System | Key Findings | Reference |

| Murine macrophages (RAW 264.7 cells and primary macrophages) | Modulated the production of inflammatory cytokines and chemokines (reduced G-CSF, IL-6, TNF-α, IL-10; increased MIP-2, RANTES). The effects were not attributed to sutherlandiosides. | nih.gov |

| Cell-free system and stimulated neutrophils | Exhibited superoxide and hydrogen peroxide scavenging activities. | nih.gov |

| Mouse skin | Inhibited phorbol (B1677699) ester-induced COX-2 expression. |

Mechanistic Investigations of Sutherlandioside D S Bioactivities

Cellular Pathway Perturbations by Sutherlandioside D

Research into the cellular effects of Sutherlandioside D is often contextualized by studies on Sutherlandia frutescens extracts, which contain a mixture of bioactive compounds. While these extracts have demonstrated effects on apoptosis, autophagy, and cell cycle progression, research on the specific contribution of isolated Sutherlandioside D is still emerging.

Extracts from Sutherlandia species have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. preprints.orguj.ac.za The mechanisms identified involve both caspase-dependent and -independent pathways. uj.ac.zanih.gov In studies on melanoma and esophageal cancer cells, treatment with S. frutescens extract led to characteristic features of apoptosis, including the externalization of phosphatidylserine, nuclear condensation, and fragmentation. nih.gov

The induction of apoptosis by these extracts involves the activation of key initiator and executioner caspases, specifically caspases-8, -9, and -3/7. nih.gov This indicates the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov A critical step in the intrinsic pathway, the release of cytochrome c from the mitochondria into the cytoplasm, has also been observed following treatment with the plant extract. nih.gov However, a study screening for anti-inflammatory activity found that a fraction containing a combination of sutherlandiosides A, C, and D did not exhibit notable activity in their assay system, suggesting that the pro-apoptotic effects may be context-dependent or influenced by other compounds within the extract. nih.gov Further investigation is required to isolate and confirm the specific role of Sutherlandioside D in initiating these apoptotic cascades.

Autophagy is a cellular degradation process that removes damaged organelles and misfolded proteins, playing a dual role in both cell survival and cell death. nih.gov Some natural compounds have been found to modulate this pathway in cancer cells. encyclopedia.pub While the direct impact of purified Sutherlandioside D on autophagy has not been extensively studied, preliminary evidence from research on S. frutescens extracts suggests a potential link. In one study, treatment of epithelial breast cell lines with a water extract of the plant led to an increase in acridine (B1665455) orange staining, which is indicative of increased lysosomal activity and/or autophagy. While this finding points to a possible mechanism of action for the plant's bioactivity, further research is necessary to determine if Sutherlandioside D is a primary driver of this autophagic response.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. mdpi.com Several studies have demonstrated that extracts of S. frutescens possess anti-proliferative effects by inducing cell cycle arrest. preprints.org Treatment of tumorigenic breast cells with these extracts resulted in an increase in the sub-G1 apoptotic fraction and an arrest in the S phase of the cell cycle. This S phase arrest indicates an interference with DNA replication. While these findings are significant for the extract as a whole, the specific effect of isolated Sutherlandioside D on cell cycle checkpoints and regulator proteins has not yet been fully elucidated. A recent study screening various sutherlandiosides, including D, for cytotoxicity against the MCF-7 human breast cancer cell line did not observe significant activity, suggesting the anti-proliferative effects of the crude extract may arise from synergistic interactions between multiple constituents or be primarily driven by other compounds. uwc.ac.za

Molecular Target Identification and Validation for Sutherlandioside D

Recent research has moved beyond observing cellular phenomena to identifying specific molecular signaling pathways targeted by Sutherlandioside D. This work has been particularly successful in identifying its role as a potent inhibitor of the Hedgehog signaling pathway.

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and is largely inactive in adult tissues. youtube.com However, its aberrant reactivation is a known driver in several types of cancer, including prostate cancer, where it promotes proliferation and metastasis. nih.govplos.orgnih.gov The pathway's signaling culminates in the activation of Gli family transcription factors, which regulate the expression of target genes like Patched1 (Ptch1) and Gli1 itself. nih.gov

Multiple studies have identified the Hh pathway as a key target of S. frutescens extracts. plos.orgresearchgate.net Significantly, within the complex mixture of phytochemicals in the extract, Sutherlandioside D has been singled out as the most potent inhibitor of this pathway. researchgate.netresearchgate.net In reporter gene assays, Sutherlandioside D effectively suppressed Gli-reporter activity in cancer cells. researchgate.net This inhibition prevents the transcription of critical Hh target genes, thereby blocking the pathway's oncogenic effects. nih.govresearchgate.net

The table below summarizes key findings from a study investigating the inhibitory effects of S. frutescens extract (SLE) and Sutherlandioside D on the Hedgehog pathway.

| Cell Line | Treatment | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Shh Light II | Sutherlandioside D | Gli-Reporter Activity | Identified as the most potent compound in the crude extract for suppressing Gli-reporter activity. | researchgate.net |

| TRAMP-C2 | SLE | Gene Expression (in presence of Hh agonist) | Inhibited the expression of Hh target genes Gli1 and Ptched1. | researchgate.net |

| PC3 (Human Prostate Cancer) | SLE | Growth Inhibition | Dose- and time-dependent growth inhibition observed. | researchgate.net |

| LNCaP (Human Prostate Cancer) | SLE | Growth Inhibition | Dose-dependent growth inhibition observed. | researchgate.net |

In addition to the Hedgehog pathway, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are critical regulators of inflammation, cell survival, and immune responses. nih.govresearchgate.net Dysregulation of these pathways is implicated in numerous diseases. mdpi.comnih.gov

Investigations into the effects of S. frutescens extracts have shown modulation of these pathways. One study demonstrated that an ethanol (B145695) extract (SFE) significantly reduced the phosphorylation of ERK1/2 (a key MAPK) in murine macrophages without altering the total amount of the protein. nih.gov The same study found that the extract also inhibited the activation of STAT1α, a component of the JAK-STAT pathway. nih.gov

However, when fractions of the extract were tested, the role of Sutherlandioside D became less clear. A fraction containing a mixture of sutherlandiosides A, C, and D showed only modest activity in reducing reactive oxygen species (ROS) and was found to be inactive in modulating nitric oxide (NO) production or NF-κB activation in the assay system used. nih.gov This suggests that other compounds within the crude extract may be primarily responsible for its effects on the NF-κB and MAPK pathways, or that the sutherlandiosides act synergistically. Further research with highly purified Sutherlandioside D is needed to clarify its specific impact on these vital signaling cascades.

Pharmacokinetic Studies of Sutherlandioside D in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Rodent Models

Detailed ADME studies specifically tracking the passage of isolated Sutherlandioside D in rodent models have not been prominently published. The scientific focus has predominantly been on the entire S. frutescens extract. Insights into the ADME properties of cycloartane (B1207475) glycosides, the class of compounds to which Sutherlandioside D belongs, are often gathered from studies of the whole plant extract.

It is hypothesized that due to their higher molecular weight and hydrophobic nature, cycloartanol (B210237) glycosides like sutherlandiosides might be key active constituents responsible for some of the observed biological activities of the plant extract nih.gov. However, without studies using the purified compound, specific parameters such as oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and excretion routes for Sutherlandioside D remain to be elucidated.

Evaluation of Drug-Herb Interactions Involving Sutherlandioside D and Cytochrome P450 Enzymes (e.g., CYP3A) in Animal Systems

A significant area of preclinical research involving Sutherlandia frutescens revolves around its potential for drug-herb interactions, primarily through the modulation of cytochrome P450 (CYP) enzymes. These enzymes are critical for the metabolism of a vast number of therapeutic drugs.

Studies in rat models have demonstrated that chronic oral administration of S. frutescens extract can induce the expression of CYP3A2, the rat homolog of human CYP3A4 nih.gov. This induction has clinically relevant consequences. For instance, co-administration of the extract with the antiretroviral drug nevirapine (B1678648), a CYP3A4 substrate, resulted in a significant 50% decrease in the area under the curve (AUC) and maximum concentration (Cmax) of nevirapine after five days of exposure in rats nih.gov. This suggests that the extract enhances the metabolism and clearance of the co-administered drug, which could lead to therapeutic failure.

While these studies utilize the whole extract, researchers suspect that the cycloartanol glycosides, such as sutherlandiosides A-D, may be responsible for this inductive effect on CYP3A enzymes due to their hydrophobic characteristics nih.gov. It has also been suggested that sutherlandiosides may act as inhibitors of CYP enzymes involved in adrenocorticosteroid metabolism nih.gov. However, direct in vivo studies confirming Sutherlandioside D as the specific causative agent and quantifying its inhibitory or inductive potential (e.g., determining IC50 or K_i_ values) in animal systems are lacking. The following table summarizes the findings from a key study on the whole extract.

| Parameter | Nevirapine Alone (Control) | Nevirapine + Chronic S. frutescens Extract | Percentage Change |

| AUC (Area Under the Curve) | Value not specified | Value not specified | 50% Decrease |

| Cmax (Maximum Concentration) | Value not specified | Value not specified | 50% Decrease |

| Hepatic CYP3A2 mRNA Expression | Baseline | 330% Increase | +330% |

| Intestinal CYP3A2 mRNA Expression | Baseline | 200% Increase | +200% |

| Data derived from a study on the effects of chronic Sutherlandia frutescens administration in rats on the pharmacokinetics of nevirapine. nih.gov |

Methodological Considerations for Pharmacokinetic Analysis in Preclinical Investigations

The analysis of pharmacokinetic parameters in preclinical studies requires robust and validated methodologies. For a compound like Sutherlandioside D, this would involve several key considerations.

Bioanalytical Method: A sensitive and specific analytical method is crucial for accurately quantifying the compound in biological matrices such as plasma, urine, and feces. High-performance liquid chromatography (HPLC) is a standard technique for the separation and quantification of phytocompounds. For cycloartanol glycosides, which may lack a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) can be employed. The development of such methods has been described for the simultaneous determination of four sutherlandins and four sutherlandiosides (A-D) from S. frutescens nih.gov. Method validation would need to establish linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) nih.gov.

Study Design: Preclinical pharmacokinetic studies in rodents typically involve administering the compound through relevant routes (e.g., oral and intravenous) to determine key parameters. A typical study design would include:

Dose Administration: Single and multiple dosing regimens to assess linearity and potential for accumulation.

Blood Sampling: Serial blood sampling at predetermined time points to capture the absorption, distribution, and elimination phases.

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to calculate parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), AUC, and Cmax.

Excretion Studies: Collection of urine and feces to determine the routes and extent of excretion of the parent compound and any potential metabolites.

Given the challenges of inter- and intra-subject variability in animal studies, a cross-over study design can be more powerful than a parallel design for comparative pharmacokinetic assessments, as it can provide more precise and accurate results nih.gov.

Biosynthesis and Chemodiversity of Sutherlandioside D

Investigation of Biosynthetic Pathways Leading to Cycloartane (B1207475) Glycosides

The biosynthesis of cycloartane glycosides, including Sutherlandioside D, is a specialized branch of the broader isoprenoid pathway in plants. This pathway is responsible for the synthesis of a vast array of essential primary metabolites like sterols, as well as a diverse range of secondary metabolites. The formation of the characteristic cycloartane skeleton and its subsequent modifications involves a series of enzymatic reactions.

The initial steps of the pathway occur via the mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These units are sequentially condensed to form the 30-carbon precursor, squalene.

The key branching point for cycloartane biosynthesis is the cyclization of 2,3-oxidosqualene (B107256). researchgate.netuoa.gr In plants, this reaction is primarily catalyzed by the enzyme cycloartenol (B190886) synthase (CAS), which converts the linear 2,3-oxidosqualene into the tetracyclic triterpenoid (B12794562), cycloartenol. wikipedia.orgmdpi.com This cyclization is a complex process involving a series of carbocation rearrangements to form the characteristic cyclopropane (B1198618) ring of the cycloartane skeleton. researchgate.netnih.gov Cycloartenol serves as the common precursor for the biosynthesis of phytosterols, but also as the foundational scaffold for cycloartane glycosides. ibcas.ac.cn

Following the formation of the cycloartenol backbone, a series of post-cyclization modifications occur, which are responsible for the vast structural diversity observed in cycloartane glycosides. These reactions are primarily catalyzed by two major families of enzymes:

Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the regio- and stereo-specific oxidation of the triterpenoid skeleton. nih.govmdpi.com They introduce various functional groups, such as hydroxyl (-OH), carbonyl (=O), and carboxyl (-COOH) groups, at different positions on the cycloartane rings and side chain. nih.govnih.gov These oxidative steps are crucial for creating the specific hydroxylation and oxidation patterns seen in Sutherlandioside D.

UDP-dependent Glycosyltransferases (UGTs): After the core aglycone is formed and oxidized, UGTs catalyze the attachment of sugar moieties to the triterpenoid scaffold. mdpi.comnih.gov This glycosylation step enhances the solubility and biological activity of the molecule. uoa.gr In the case of Sutherlandioside D, a glucopyranosyl moiety is attached to the aglycone.

While the general pathway is understood, the specific P450s and UGTs involved in the biosynthesis of Sutherlandioside D in Sutherlandia frutescens have not yet been fully characterized. The proposed biosynthetic pathway is summarized in the table below.

| Step | Precursor | Enzyme Class (Example) | Product | Description |

|---|---|---|---|---|

| 1 | Acetyl-CoA | Multiple enzymes (MVA Pathway) | 2,3-Oxidosqualene | Formation of the linear 30-carbon precursor for all triterpenoids. |

| 2 | 2,3-Oxidosqualene | Cycloartenol Synthase (CAS) | Cycloartenol | Cyclization to form the foundational cycloartane skeleton. mdpi.com |

| 3 | Cycloartenol | Cytochrome P450 Monooxygenases (P450s) | Oxidized Cycloartane Aglycone | Regio- and stereo-specific hydroxylation and oxidation of the triterpenoid core. nih.gov |

| 4 | Oxidized Cycloartane Aglycone | UDP-Glycosyltransferases (UGTs) | Sutherlandioside D | Attachment of a glucose moiety to the aglycone to form the final glycoside. mdpi.com |

Chemotypic Variation of Sutherlandioside D Across Different Geographic Origins of Sutherlandia frutescens

Significant qualitative and quantitative chemical variability, known as chemotypic variation, exists in Sutherlandia frutescens populations collected from different geographic locations across Southern Africa. nih.govnih.gov This variation directly impacts the profile of secondary metabolites, including the concentration and even the presence of specific cycloartane glycosides like Sutherlandioside D. mdpi.com

Studies have shown that the chemical makeup of S. frutescens is not uniform, leading to the classification of different ecotypes or chemotypes based on their distinct phytochemical profiles. nih.gov For instance, research has highlighted differences in the sutherlandioside composition between plants from the coastal regions of the Western Cape and inland areas of the Northern Cape. nih.govcansa.org.za One study specifically identified an isomer of Sutherlandioside D in plants from the Gansbaai area, while plants from the Northern Cape were characterized by the presence of Sutherlandioside B and C. mdpi.com

This chemical diversity is likely driven by genetic differences between geographically isolated populations, which have adapted to their local environments over time. The variation in sutherlandioside content, including that of Sutherlandioside D, underscores the importance of sourcing and standardization for any potential applications. A 2020 study by Zonyane et al. provided a detailed analysis of the phytochemical profiles of S. frutescens from seven different localities in South Africa, revealing distinct chemotypes. While not providing absolute quantification of Sutherlandioside D, the study demonstrated its variable presence and relative abundance across these populations.

The table below summarizes findings on the chemotypic variation of major sutherlandiosides from different geographic locations, illustrating the concept of chemical diversity within the species.

| Geographic Location (Province) | Notable Sutherlandioside Profile | Reference |

|---|---|---|

| Gansbaai (Western Cape) | Characterized by the presence of a Sutherlandioside D isomer. | mdpi.com |

| Pearly Beach (Western Cape) | Coastal chemotype with a distinct flavonoid and terpenoid profile. | nih.gov |

| Colesburg (Northern Cape) | Inland chemotype, noted for high anti-cancer activity in studies, with a different sutherlandioside balance compared to coastal plants. | nih.govnih.gov |

| Victoria West (Northern Cape) | Inland chemotype, showed weaker antioxidant activity, suggesting a different phytochemical makeup. | nih.gov |

| Zastron (Free State) | Another distinct chemotype with a unique combination of sutherlandins and sutherlandiosides. | mdpi.com |

Influence of Environmental Factors on Sutherlandioside D Content

The production and accumulation of secondary metabolites in plants are significantly influenced by a range of external environmental factors. In Sutherlandia frutescens, the content of Sutherlandioside D and other related compounds is not static but can be modulated by the conditions under which the plant grows. The species is native to regions in Southern Africa with a Mediterranean-type climate, characterized by various environmental stressors.

Research indicates that factors such as water availability, soil composition, and light intensity can affect the plant's physiology and, consequently, its chemical profile. umsystem.edu

Water Stress: S. frutescens is a drought-resistant plant. cansa.org.za Studies suggest that water-deficit stress can alter the plant's primary metabolism, such as carbon assimilation and nitrogen fixation, which in turn affects the synthesis of secondary metabolites. While some studies propose that abiotic stress can lead to an increased production of defensive compounds like terpenoids, other findings indicate that severe stress might compromise their synthesis if essential nutrients become unavailable. nih.gov One study observed that while significant differences in sutherlandioside levels were found among plants under different conditions, a direct correlation with specific environmental groups was difficult to establish due to high variability.

Nutrient Availability: Soil composition and the availability of nutrients are critical for plant growth and the synthesis of phytochemicals. The application of fertilizers has been shown to influence the production of secondary metabolites in S. frutescens. ukzn.ac.zaresearchgate.net For example, the application of NPK fertilizer at certain levels was found to improve the production of total phenolics and flavonoids. ukzn.ac.za While specific data on Sutherlandioside D is limited, it is plausible that nutrient availability affects the precursor supply from primary metabolism, thereby influencing the output of the triterpenoid pathway.

Light Intensity: UV radiation is a known elicitor of secondary metabolite production in many plant species, often as a protective mechanism. The high UV light intensity characteristic of the South African climate could play a role in modulating the synthesis of cycloartane glycosides in S. frutescens.

In controlled experiments, it was found that the levels of Sutherlandioside D were highest in a treatment group subjected to certain stress conditions compared to a control group, though high variability was noted. This suggests a complex interplay where environmental factors act as signals that can upregulate or downregulate the biosynthetic pathways leading to compounds like Sutherlandioside D.

| Environmental Factor | Potential Influence on Sutherlandioside D Content | Mechanism of Action |

|---|---|---|

| Water-Deficit Stress | Variable; may increase or decrease content depending on severity and duration. | Alters primary metabolism (carbon/nitrogen fixation), potentially redirecting resources to or from secondary metabolite synthesis. |

| Soil Nutrients | Content may be enhanced by optimal nutrient levels. | Affects overall plant health and the availability of precursors from the MVA pathway for triterpenoid synthesis. ukzn.ac.za |

| UV Light Intensity | Potentially increases content as a protective response. | Acts as an abiotic elicitor, stimulating the production of secondary metabolites with antioxidant or screening functions. |

Future Research Directions for Sutherlandioside D

Exploration of Novel Molecular Targets and Signaling Pathways

A primary avenue for future research lies in the comprehensive identification of the molecular targets and signaling pathways modulated by Sutherlandioside D. Preliminary studies have indicated that Sutherlandioside D may exert anti-cancer effects by targeting specific cellular mechanisms. For instance, it has been identified as a potent compound from S. frutescens extract that suppresses the Gli-reporter in Shh Light II cells, suggesting an interaction with the Hedgehog (Hh) signaling pathway. The Gli/Hh signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.

Future research should expand on these findings to:

Identify Direct Binding Partners: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), and drug affinity responsive target stability (DARTS) to identify the direct protein targets of Sutherlandioside D.

Elucidate Downstream Effects: Once targets are identified, further investigation into the downstream signaling cascades is necessary. This includes examining the phosphorylation status of key kinases, activation of transcription factors, and changes in gene expression profiles.

Investigate Crosstalk with Other Pathways: Cellular signaling is a complex network. Research should explore the potential crosstalk between the Hh pathway and other critical cancer-related pathways, such as Wnt/β-catenin, Notch, and PI3K/Akt, following treatment with Sutherlandioside D.

A proposed workflow for exploring these molecular targets is outlined below.

| Research Step | Technique/Methodology | Desired Outcome |

| Target Identification | Affinity Chromatography-Mass Spectrometry | Identification of proteins that directly bind to Sutherlandioside D. |

| Target Validation | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Confirmation of binding affinity and kinetics between Sutherlandioside D and putative targets. |

| Pathway Analysis | Western Blotting, qPCR, Reporter Gene Assays | Elucidation of the effects on key proteins and gene expression within a specific signaling pathway (e.g., Hedgehog pathway). |

| Mechanism of Action | In vitro enzyme assays, cell-based functional assays | Determination of whether Sutherlandioside D acts as an inhibitor, activator, or modulator of its target's function. |

Further studies are essential to confirm these interactions and explore other potential molecular mechanisms to fully understand the compound's bioactivity.

Development of Advanced Synthetic Strategies for Sutherlandioside D and its Analogs

The natural abundance of Sutherlandioside D can be low and variable, making its isolation for extensive research challenging. Therefore, the development of efficient and scalable synthetic strategies is a critical research direction. A total synthesis would not only provide a reliable source of the compound but also open the door for the creation of novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties.

Future synthetic research should focus on:

Total Synthesis: Devising a stereoselective and high-yielding total synthesis of Sutherlandioside D. This is a significant challenge due to the complex, polycyclic cycloartane (B1207475) skeleton and multiple stereocenters.

Divergent Synthesis: Employing diversity-oriented synthesis (DOS) strategies to create a library of Sutherlandioside D analogs from a common intermediate. This would allow for systematic exploration of structure-activity relationships (SAR).

Semi-synthesis and Derivatization: Using naturally isolated Sutherlandioside D or related precursors to create derivatives. For example, an acylated derivative of Sutherlandioside D has already been isolated, indicating that modifications, such as acetylation, are possible and could influence biological activity. Modifications could be targeted at the glycosyl moiety or various positions on the triterpenoid (B12794562) core to probe their importance for biological function.

These synthetic endeavors will be instrumental in generating the quantities of material needed for advanced preclinical studies and for developing compounds with optimized therapeutic profiles.

Comprehensive Comparative Studies with Other Cycloartane Glycosides

Sutherlandioside D is one of several cycloartane glycosides isolated from S. frutescens, which also include Sutherlandioside A, B, and C, as well as the more recently discovered Sutherlandiosides E through K. While structurally similar, subtle differences in their chemical makeup, such as the position and number of hydroxyl or ketone groups, can lead to significant variations in their biological activities.

Future comparative studies should aim to:

Establish Structure-Activity Relationships (SAR): Systematically evaluate and compare the bioactivity of all isolated sutherlandiosides in a panel of standardized assays. This will help to identify the key structural features responsible for specific biological effects. For instance, while some research points to Sutherlandioside B as the major glycoside, other studies have shown that fractions rich in Sutherlandioside D possess high anti-tumorigenic effects.

Compare Mechanisms of Action: Investigate whether the different sutherlandiosides share a common mechanism of action or if they interact with distinct molecular targets.

Evaluate Pharmacokinetic Profiles: Compare the absorption, distribution, metabolism, and excretion (ADME) properties of the different glycosides to determine if structural variations influence their bioavailability and stability.

The table below summarizes the key structural characteristics of Sutherlandiosides A-D, providing a basis for such comparative analyses.

| Compound | Molecular Formula | Key Structural Features |

| Sutherlandioside A | C₃₆H₆₀O₁₀ | Secocycloartane skeleton with a 7,10-oxygen bridge. |

| Sutherlandioside B | C₃₆H₆₀O₁₀ | Cycloartane skeleton with a C-1 ketone and hydroxyl groups at C-3, C-7, C-24, and C-25. |

| Sutherlandioside C | C₃₆H₅₈O₉ | Cycloartane skeleton with C-1 and C-11 dione (B5365651) functionality. |

| Sutherlandioside D | C₃₆H₅₈O₉ | Cycloartane skeleton with an α,β-unsaturated ketone system in ring A (C-2-en-1-one). |

Application of Multi-Omics Approaches in Sutherlandioside D Research

To gain a holistic understanding of the biological effects of Sutherlandioside D, the application of multi-omics technologies is a promising frontier. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, systems-level view of the cellular response to the compound.

Future research integrating omics could involve:

Transcriptomics (RNA-Seq): To analyze the global changes in gene expression in cells treated with Sutherlandioside D. This can reveal entire pathways that are up- or down-regulated, providing unbiased clues about the compound's mechanism of action.

Proteomics: To identify changes in protein expression and post-translational modifications, complementing the transcriptomic data and revealing effects that are not under transcriptional control.

Metabolomics: To study the alterations in the cellular metabolome following treatment. This can provide insights into how Sutherlandioside D affects cellular metabolism and can help identify biomarkers of response. Metabolomic studies on S. frutescens have already demonstrated the ability to track changes in the profiles of sutherlandiosides A-D under various conditions.

By integrating data from these different omics layers, researchers can construct detailed models of the drug-induced cellular perturbations, leading to a more profound understanding of Sutherlandioside D's bioactivity and potential therapeutic applications.

Methodological Refinements in Analytical and Bioactivity Assays for Sutherlandioside D

Robust and validated analytical methods are fundamental for the accurate quantification and quality control of Sutherlandioside D in plant extracts, commercial products, and biological matrices. High-Performance Liquid Chromatography (HPLC) is a standard technique, but further refinements are needed.

Future methodological research should focus on:

Advanced Separation Techniques: While HPLC is widely used, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) can offer higher resolution, sensitivity, and speed. The development of novel methods, such as spiral countercurrent chromatography (CCC), has already shown promise for improving the yield and purity of isolated sutherlandiosides compared to traditional column chromatography.

Standardization of Bioassays: Developing and standardizing robust in vitro and cell-based bioassays to screen for the biological activity of Sutherlandioside D and its analogs. This will ensure that results from different laboratories are comparable and reproducible.

Development of Reference Standards: Ensuring the availability of high-purity, certified Sutherlandioside D (HPLC Grade ≥98%) as a reference standard is crucial for accurate quantification in research and quality control settings.

Improvements in these areas will underpin all other avenues of research by providing reliable and high-quality data on the identity, purity, and activity of this promising natural compound.

Q & A

Q. How can researchers enhance the reproducibility of Sutherlandioside D isolation protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.